2-(Benzhydrylthio)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-(Benzhydrylthio)acetic acid and its derivatives has been explored through different methods, including enantioselective oxidation of thioethers. For instance, Ternois et al. (2007) achieved oxidation using various catalytic and stoichiometric enantioselective reagents, obtaining the best results with stoichiometric chiral oxaziridine. They also reported that using [bmim][PF6] as a solvent with oxaziridine provided slightly higher yields (Ternois, Guillen, Plaquevent, & Coquerel, 2007).
Molecular Structure Analysis
The molecular structure of 2-(Benzhydrylthio)acetic acid and related compounds has been elucidated through techniques like X-ray crystallography and spectroscopic methods. For example, Sienkiewicz-Gromiuk et al. (2016) synthesized (Benzylthio)acetic acid with 78% yield and characterized its crystal structure, revealing a bent conformation stabilized by numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).
Chemical Reactions and Properties
2-(Benzhydrylthio)acetic acid participates in various chemical reactions, contributing to the synthesis of bioactive molecules and intermediates. Ramanjaneyulu et al. (2020) described an ultrafast approach for synthesizing 2-(Benzhydrylthio)benzo[d]oxazole, demonstrating the compound's versatility in reaction schemes and its potential in pharmaceutical applications (Ramanjaneyulu, Vidyacharan, Ahn, & Kim, 2020).
Scientific Research Applications
Nootropic, Antihypoxic, and Anabolic Activity : Derivatives of 2-(Benzhydrylthio)acetic acid, specifically 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, exhibit nootropic (cognitive enhancing), antihypoxic (preventing oxygen deficiency), and anabolic (promoting cellular growth) activities (S. Kolisnyk et al., 2018).
Biological Activities : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids show a range of biological activities including analgesic (pain relief), neuroleptic (psychiatric treatment), diuretic (increasing urine production), anti-inflammatory, mild antimicrobial, and others (V. A. Salionov, 2015).
Asymmetric Synthesis of Modafinil : The oxidation of 2-(Benzhydrylthio)acetic acid and its derivatives is utilized in the asymmetric synthesis of modafinil, a medication used to treat sleep disorders (James Ternois et al., 2007).
Bioreductive Antitumor Agents : Acetic anhydride, involving 2-(Benzhydrylthio)acetic acid, acts as a traceless activating agent for synthesizing new potential bioreductive antitumor agents (Eamonn Joyce et al., 2011).
Prevention of Cataract Development : Acetic acid derivatives of [1,2,4]triazino[4,3-a]benzimidazole have been found effective in preventing cataract development in severely galactosemic rats when used as an eyedrop solution (F. Da Settimo et al., 2001).
Aromatic Acid Production and Cellulose Acetate Manufacturing : Acetic acid dehydration is significant in producing aromatic acids like terephthalic acid and in manufacturing cellulose acetate (I. Chien et al., 2004).
Safety And Hazards
properties
IUPAC Name |
2-benzhydrylsulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHFEDOFDBZPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366464 | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzhydrylthio)acetic acid | |
CAS RN |
63547-22-8 | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63547-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzhydrylsulfanylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Diphenylmethyl)thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BENZHYDRYLSULFANYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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